N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclohexyl group attached to a methoxypyrimidine carboxamide, which contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Methoxypyrimidine: The difluorocyclohexyl intermediate is then coupled with a methoxypyrimidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.
(4,4-Difluorocyclohexyl)methanol: Contains the difluorocyclohexyl group but lacks the pyrimidine moiety.
N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide: Features a hydroxy group and a different cyclohexane derivative.
Uniqueness
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide stands out due to its unique combination of the difluorocyclohexyl and methoxypyrimidine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJCDLKRVIKDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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